(2-Bromo-5-fluoropyridin-4-yl)methanamine
Overview
Description
(2-Bromo-5-fluoropyridin-4-yl)methanamine is an organic compound with the molecular formula C6H6BrFN2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-fluoropyridin-4-yl)methanamine typically involves the halogenation of pyridine derivatives. One common method starts with 2-bromo-5-fluoropyridine, which undergoes a series of reactions to introduce the methanamine group. The reaction conditions often involve the use of palladium-catalyzed coupling reactions, such as the Suzuki coupling reaction, to introduce various substituents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-5-fluoropyridin-4-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki and Buchwald-Hartwig couplings.
Reduction Reactions: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines and thiols for substitution reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with phenylboronic acid can yield 5-fluoro-2-phenylpyridine .
Scientific Research Applications
(2-Bromo-5-fluoropyridin-4-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of (2-Bromo-5-fluoropyridin-4-yl)methanamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary widely depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoropyridine: A precursor in the synthesis of (2-Bromo-5-fluoropyridin-4-yl)methanamine.
5-Bromo-2-fluoropyridine: Another halogenated pyridine derivative with similar reactivity.
2-Bromo-4-fluoropyridine: Used in similar synthetic applications.
Uniqueness
This compound is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in the synthesis of various complex molecules.
Properties
IUPAC Name |
(2-bromo-5-fluoropyridin-4-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-6-1-4(2-9)5(8)3-10-6/h1,3H,2,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTJYHCCHNIESB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.